1-Phenyl-5-propyl-1H-pyrazol-4-amine
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Overview
Description
1-Phenyl-5-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a phenyl group at the first position, a propyl group at the fifth position, and an amine group at the fourth position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-5-propyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of β-aminoenones with hydrazine derivatives. For instance, the reaction between an alkyne and an oxime in dimethylformamide, followed by the addition of hydrazine, can yield pyrazoles . Another method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to pyrazoles using bromine or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can occur at the phenyl or propyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-Phenyl-5-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Phenyl-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential for understanding its effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and are used as versatile reagents in organic synthesis and medicinal chemistry.
1,3,5-Substituted Pyrazoles: These derivatives have different substitution patterns but share similar chemical properties and applications.
Uniqueness
1-Phenyl-5-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-phenyl-5-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6,13H2,1H3 |
InChI Key |
GKLDCVFCFGGHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)N |
Origin of Product |
United States |
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